Octyl 4-[(dimethylcarbamothioyl)amino]benzoate
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Overview
Description
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate typically involves the esterification of 4-[(dimethylcarbamothioyl)amino]benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-[(dimethylcarbamothioyl)amino]benzoic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Cosmetics: Used as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed to release active pharmaceutical ingredients.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Industry: Used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate involves its ability to absorb ultraviolet radiation, making it an effective UV filter. The compound absorbs UV radiation and dissipates the energy as heat, preventing damage to the skin. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active components that can interact with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: Another UV filter used in sunscreens.
Octyl salicylate: Used in sunscreens for its UV-absorbing properties.
Benzophenone-3: A UV filter with a different chemical structure but similar function.
Uniqueness
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific ester linkage and the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other UV filters. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
54767-10-1 |
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Molecular Formula |
C18H28N2O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
octyl 4-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C18H28N2O2S/c1-4-5-6-7-8-9-14-22-17(21)15-10-12-16(13-11-15)19-18(23)20(2)3/h10-13H,4-9,14H2,1-3H3,(H,19,23) |
InChI Key |
JZUGFLGIEXRKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C |
Origin of Product |
United States |
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